![molecular formula C14H13FO3 B118667 Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate CAS No. 155090-83-8](/img/structure/B118667.png)
Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate
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Description
Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate (EFMPF) is a synthetic compound derived from the parent compound furoic acid. It is a heterocyclic aromatic compound, with a 4-fluorophenyl group attached to the ethyl side chain. EFMPF is a versatile compound and has been used in a variety of scientific research applications, such as drug synthesis, biochemistry, and physiology.
Scientific Research Applications
Medicinal Chemistry: Anti-Cancer Potential
Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate: may have potential applications in medicinal chemistry, particularly in the development of anti-cancer drugs. Fluorinated compounds like this one are often explored for their ability to inhibit the growth of cancer cells. The presence of the fluorophenyl group can enhance the compound’s binding affinity to certain biological targets, such as estrogen receptors, which are implicated in breast cancer .
Organic Synthesis: Building Blocks for Heterocyclic Compounds
This compound could serve as a precursor in the synthesis of various heterocyclic compounds. Heterocycles are crucial in many drugs and are often synthesized from furoate derivatives. The ethyl group in Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate makes it a good leaving group, facilitating further chemical reactions to create complex molecules .
Pharmacology: Development of Anti-Inflammatory Agents
The structural features of Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate suggest that it could be used in the design of anti-inflammatory agents. Fluorinated compounds are known to possess anti-inflammatory properties, and their incorporation into pharmaceuticals can lead to the development of new therapeutic agents .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound could be used to study enzyme inhibition. The specific structure of the compound, particularly the fluorophenyl moiety, might interact with enzymes’ active sites, providing insights into their functioning and how they can be inhibited or modulated .
Agricultural Chemistry: Pesticide Development
Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate: could be explored for its use in agricultural chemistry, particularly in the development of pesticides. The fluorine atom’s electronegativity and the compound’s overall stability might contribute to the effectiveness of pest control agents .
Material Science: Fluorinated Polymers
The compound could also find applications in material science, especially in the synthesis of fluorinated polymers. These polymers have unique properties, such as resistance to solvents and thermal stability, which are desirable in various industrial applications .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate could be used as a standard in chromatography. Its distinct chemical structure allows it to serve as a reference point for identifying and quantifying similar compounds in mixtures .
Environmental Science: Study of Organic Pollutants
Lastly, this compound could be relevant in environmental science for the study of organic pollutants. Its stability and potential bioactivity make it a candidate for studying the environmental impact and degradation pathways of similar organic compounds .
properties
IUPAC Name |
ethyl 5-(4-fluorophenyl)-2-methylfuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO3/c1-3-17-14(16)12-8-13(18-9(12)2)10-4-6-11(15)7-5-10/h4-8H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYCJNMLONEKAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383357 |
Source
|
Record name | ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate | |
CAS RN |
111787-83-8 |
Source
|
Record name | ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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